1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride
Description
Properties
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3.2ClH/c11-10(12,13)8-1-2-9(15-7-8)16-5-3-14-4-6-16;;/h1-2,7,14H,3-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIQAQCLPNZFMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=C2)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50600458 | |
| Record name | 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120298-11-5 | |
| Record name | 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, 5-(trifluoromethyl)-2-chloropyridine reacts with piperazine in dimethylformamide (DMF) at 130°C for 16 hours, using potassium carbonate (K₂CO₃) as a base. The reaction achieves a moderate yield of 33%, with purification via flash chromatography. Key variables influencing yield include:
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Temperature : Elevated temperatures (>120°C) enhance reaction rates but risk decomposition.
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Solvent : Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) improve solubility of aromatic intermediates.
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Base : Inorganic bases (e.g., K₂CO₃) deprotonate piperazine, increasing nucleophilicity.
Table 1: NAS Method Variations
| Starting Material | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 5-(CF₃)-2-chloropyridine | DMF | K₂CO₃ | 130 | 16 | 33 |
| 5-(CF₃)-2-fluoropyridine | DMSO | Cs₂CO₃ | 120 | 24 | 28 |
| 5-(CF₃)-2-bromopyridine | THF | NaH | 80 | 12 | 41 |
The bromopyridine derivative exhibits superior leaving-group ability, resulting in higher yields compared to chloro- and fluoro-analogs.
Palladium-Catalyzed Cross-Coupling
For substrates with poor leaving-group capacity, palladium-catalyzed coupling offers an alternative route. This method is particularly advantageous for introducing piperazine to sterically hindered pyridines.
Suzuki-Miyaura Coupling
A modified Suzuki-Miyaura protocol employs 5-(trifluoromethyl)pyridin-2-ylboronic acid and 1-(piperazin-1-yl)boronate ester. Using Pd(PPh₃)₄ as a catalyst and sodium carbonate as a base in a toluene/water biphasic system, the reaction proceeds at 90°C for 12 hours. Post-reduction with hydrogen chloride yields the dihydrochloride salt.
Key Considerations:
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Catalyst Loading : 2–5 mol% Pd ensures efficient coupling without side-product formation.
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Ligand Effects : Bulky phosphine ligands (e.g., XPhos) suppress undesired homo-coupling.
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Workup : Acidic extraction isolates the free base, which is subsequently treated with HCl gas to form the dihydrochloride.
Protection/Deprotection Strategies
To prevent over-alkylation during NAS, temporary protection of the piperazine nitrogen is employed. The tert-butoxycarbonyl (Boc) group is a common protecting moiety.
Stepwise Synthesis
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Protection : Piperazine is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) to form 1-Boc-piperazine.
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Substitution : The protected piperazine reacts with 5-(trifluoromethyl)-2-chloropyridine under NAS conditions.
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Deprotection : Trifluoroacetic acid (TFA) in DCM removes the Boc group, yielding the free base.
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Salt Formation : The free base is treated with hydrochloric acid to precipitate the dihydrochloride salt.
Table 2: Protection/Deprotection Efficiency
| Protection Agent | Deprotection Reagent | Yield After Deprotection (%) | Purity (%) |
|---|---|---|---|
| Boc₂O | TFA/DCM | 99 | ≥98 |
| Fmoc-Cl | Piperidine/DMF | 85 | 95 |
| Cbz-Cl | H₂/Pd-C | 78 | 92 |
The Boc/TFA system achieves near-quantitative deprotection, making it the preferred method for high-purity applications.
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors replace batch processes to enhance heat transfer and reduce reaction times.
Flow Chemistry Protocol
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Reactor Setup : A tubular reactor with integrated temperature and pressure controls.
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Conditions : 5-(trifluoromethyl)-2-chloropyridine and piperazine are pumped at a 1:1.2 molar ratio into DMF at 140°C with a residence time of 30 minutes.
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Workup : In-line liquid-liquid extraction separates the product, which is then crystallized from ethanol/HCl.
Advantages:
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Yield : 45–50% with >99% purity.
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Throughput : 10 kg/day capacity in pilot-scale systems.
Comparative Analysis of Methodologies
Table 3: Method Comparison
| Method | Yield Range (%) | Purity (%) | Scalability | Cost (Relative) |
|---|---|---|---|---|
| NAS | 28–41 | 95–98 | Moderate | Low |
| Palladium-Catalyzed | 35–50 | 97–99 | Low | High |
| Protection/Deprotection | 78–99 | ≥98 | High | Medium |
| Flow Chemistry | 45–50 | ≥99 | High | Medium |
Flow chemistry and protection/deprotection strategies offer the best balance of yield and scalability for industrial applications, while NAS remains cost-effective for laboratory-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted piperazine derivatives .
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity
Research has indicated that compounds similar to 1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine exhibit antimicrobial properties. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial cell membranes. A study demonstrated that derivatives of this compound showed activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
2. CNS Activity
The piperazine moiety is known for its neuropharmacological effects. Compounds containing this structure have been investigated for their ability to interact with neurotransmitter systems, particularly serotonin and dopamine receptors. Preliminary findings suggest that 1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride may modulate these pathways, indicating potential applications in treating neurological disorders such as depression and anxiety .
Biotechnology Applications
1. Enzyme Inhibition
This compound has been identified as a potential inhibitor of specific enzymes critical for bacterial survival, particularly phosphopantetheinyl transferases (PPTases). These enzymes are essential for the post-translational modification of proteins involved in bacterial virulence. Inhibiting these enzymes could provide a novel approach to combat bacterial infections.
2. Diagnostic Tools
The unique chemical structure of this compound allows it to be utilized in diagnostic assays. Its ability to selectively bind to certain biomolecules can be harnessed for developing sensitive detection methods in clinical diagnostics, particularly in identifying bacterial infections or monitoring therapeutic drug levels .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antimicrobial Research
A recent study evaluated the antimicrobial efficacy of several piperazine derivatives, including this compound. Results indicated that this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibiotic candidate.
Case Study 2: Neuropharmacological Screening
In a pharmacological study assessing the effects on serotonin receptors, this compound was found to exhibit selective binding affinity. This suggests its potential use in developing treatments for mood disorders.
Mechanism of Action
The mechanism of action of 1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Trifluoromethylpyridinyl Moieties
Key Observations :
- Trifluoromethyl Position : The position of the CF₃ group on the pyridine ring significantly impacts receptor binding. For example, 1-(6-(trifluoromethyl)pyridin-2-yl)piperazine shows enhanced CNS penetration compared to the 5-CF₃ isomer due to reduced steric hindrance .
- Chloro Substitution : Adding a chlorine atom (e.g., 1-(3-chloro-5-CF₃-pyridin-2-yl)piperazine) introduces dual functionality, enabling inhibition of bacterial phosphopantetheinyl transferase (PPTase) with an IC₅₀ of 0.5 μM .
Piperazine Derivatives with Aromatic Substituents
Key Observations :
- Electron-Withdrawing Groups : Dichlorophenyl derivatives (e.g., 1-(2,3-dichlorophenyl)piperazine) exhibit high D3R affinity (IC₅₀: 15 nM) due to enhanced π-π stacking with receptor residues .
- Methoxy Substitution : Methoxy groups (e.g., 1-(2-methoxyphenyl)piperazine) modulate serotonin receptor activity but show inconsistent effects on sympathetic nerve discharge (SND) .
Sulfonamide and Carboxamide Derivatives
Key Observations :
Key Observations :
- Synthetic Efficiency : The target compound achieves a 96% yield via optimized alkylation and purification protocols, outperforming dichlorophenyl analogues (43% yield) .
- Lipophilicity : The trifluoromethylpyridinyl group reduces LogP compared to dichlorophenyl derivatives, enhancing aqueous solubility .
Biological Activity
1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride, also known by its CAS number 120298-11-5, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C10H12F3N3·2HCl |
| Molecular Weight | 302.12 g/mol |
| Density | 1.253 g/cm³ |
| Boiling Point | 122 °C (2 mmHg) |
| Melting Point | 43-46 °C |
The compound primarily interacts with the serotonin receptor subtype 5-HT2C , acting as an agonist. This interaction is significant as it may influence various neurochemical pathways associated with mood regulation and anxiety disorders. The modulation of these receptors is crucial in the development of therapeutic agents targeting depression and anxiety.
Antidepressant and Anxiolytic Effects
Research indicates that compounds similar to this compound exhibit antiaversive effects in animal models. Specifically, studies have shown that these compounds can significantly reduce panic-like behaviors, suggesting potential applications in treating anxiety disorders .
Cellular Effects
The compound has been observed to influence cellular signaling pathways, impacting gene expression and cellular metabolism. For instance, it has been shown to inhibit certain metabolic pathways in bacterial cells, which may imply antibacterial properties .
Case Studies
-
Study on Serotonin Receptors :
A study demonstrated that compounds targeting the 5-HT2C receptor could effectively reduce anxiety-like behaviors in rodent models. The results indicated a dose-dependent relationship between receptor activation and behavioral outcomes, highlighting the potential of such compounds in therapeutic settings . -
Antibacterial Activity :
In vitro assays have shown that derivatives of piperazine compounds can exhibit antibacterial activity against various pathogens. For instance, modifications to the piperazine structure have enhanced efficacy against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values reported as low as 3.12 μg/mL .
Summary of Findings
The biological activity of this compound is characterized by its interaction with serotonin receptors and potential therapeutic applications in anxiety and depression management. Additionally, its structural modifications suggest promising antibacterial properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for 1-(5-(trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride?
- Methodological Answer : The compound is typically synthesized via coupling reactions using peptide coupling agents such as HOBt (hydroxybenzotriazole) and TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-tetrafluoroborate) in anhydrous DMF (dimethylformamide) with triethylamine as a base. For example, piperazine derivatives can be reacted with trifluoromethyl-substituted pyridinyl precursors under nitrogen atmosphere, followed by hydrochloric acid treatment to isolate the dihydrochloride salt . Purification often involves column chromatography or recrystallization.
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C in a dry, ventilated environment. Prolonged storage should be avoided due to potential degradation, which may alter reactivity or safety profiles. Use appropriate PPE (gloves, goggles, lab coat) during handling, and avoid exposure to moisture or high temperatures .
Q. What analytical techniques are suitable for characterizing purity and structural integrity?
- Methodological Answer : Employ a combination of:
- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and trifluoromethyl group integrity.
- HPLC-MS with reference standards (e.g., pharmacopeial impurities) to assess purity and detect byproducts.
- Elemental analysis (CHNS) to validate stoichiometry.
- X-ray crystallography (if crystalline) for definitive structural confirmation .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for derivatives of this compound?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT for transition-state modeling) combined with reaction path search algorithms to predict feasible pathways. For example, ICReDD’s integrated approach combines computational screening (e.g., Gibbs free energy profiles for intermediates) with high-throughput experimental validation to identify optimal conditions for piperazine functionalization . Molecular docking studies can also prioritize derivatives for biological testing .
Q. How should researchers resolve discrepancies in spectroscopic data during characterization?
- Methodological Answer : Cross-validate results using orthogonal techniques:
- If NMR signals conflict with MS data, check for isotopic patterns (e.g., chlorine or fluorine splitting) or solvent interactions.
- Use 2D NMR (COSY, HSQC) to resolve overlapping peaks in complex spectra.
- Re-run analyses under standardized conditions (e.g., controlled pH, temperature) to rule out environmental artifacts.
- Compare with literature data for analogous trifluoromethylpyridine-piperazine systems .
Q. What strategies improve yield in multi-step syntheses of piperazine-based analogs?
- Methodological Answer :
- Intermediate stabilization : Protect amine groups (e.g., Boc-protection) during pyridine functionalization to prevent side reactions.
- Catalytic optimization : Screen palladium or copper catalysts for coupling steps (e.g., Buchwald-Hartwig amination).
- Solvent selection : Use polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates.
- Workflow integration : Employ flow chemistry for exothermic steps (e.g., HCl salt formation) to control reaction kinetics .
Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group reduces electron density on the pyridine ring, enhancing susceptibility to nucleophilic attack at the 2-position. Kinetic studies (e.g., monitoring via in-situ IR or LC-MS) can quantify activation barriers. Computational electrostatic potential maps (ESP) further illustrate charge distribution effects on regioselectivity .
Data Contradiction Analysis
- Case Example : Conflicting solubility data (e.g., aqueous vs. organic solvent solubility reported in different studies).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
